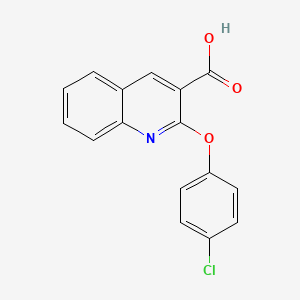
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate is a chemical compound with the molecular formula C16H10O6 and a molecular weight of 298.25 g/mol . It is known for its unique structure, which includes a phenyl acetate group linked to a 1,3-dihydroisobenzofuran moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate typically involves the reaction of 3-hydroxyphenyl acetate with 1,3-dihydroisobenzofuran-5-carboxylic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 5-[3-(acetyloxy)phenoxy]-: A closely related compound with similar structural features.
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate is unique due to its specific combination of functional groups and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H10O6 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl] acetate |
InChI |
InChI=1S/C16H10O6/c1-9(17)20-10-3-2-4-11(7-10)21-12-5-6-13-14(8-12)16(19)22-15(13)18/h2-8H,1H3 |
InChI Key |
ZEBRHAVRTHMPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


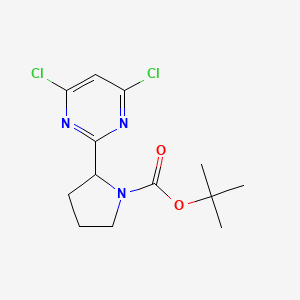
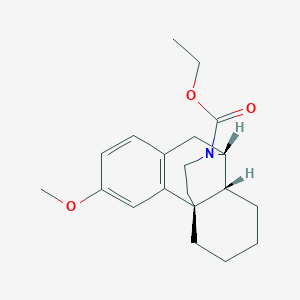
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
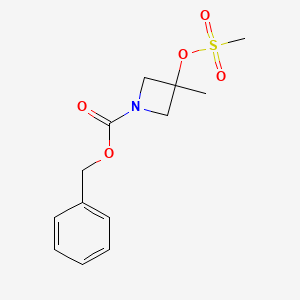
![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
![(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)
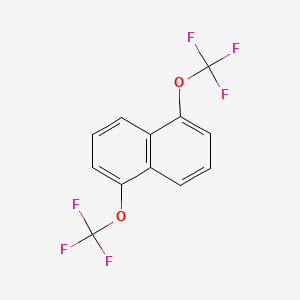
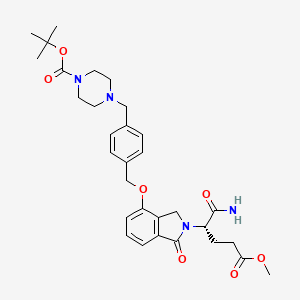
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)


![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
